![molecular formula C7H7N3O B1610358 6-Methoxyimidazo[1,2-b]pyridazin CAS No. 17240-33-4](/img/structure/B1610358.png)
6-Methoxyimidazo[1,2-b]pyridazin
Übersicht
Beschreibung
6-Methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by the fusion of an imidazole ring with a pyridazine ring, with a methoxy group attached at the 6th position. The unique structure of 6-Methoxyimidazo[1,2-b]pyridazine endows it with distinctive physicochemical properties, making it a valuable scaffold in medicinal chemistry and drug discovery .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Bioactive Properties
The imidazo[1,2-b]pyridazine scaffold is recognized for its diverse bioactive properties, making it a valuable component in drug discovery. Research has shown that derivatives of this scaffold exhibit activities such as:
- Anticancer : Compounds based on this structure have demonstrated significant anticancer activity against various human cancer cell lines. For instance, new derivatives bearing sulfonamides were synthesized and tested against cell lines like MCF-7 and SK-MEL-28, showing IC50 values ranging from 1 to 10 µM, comparable to established drugs like 5-fluorouracil .
- Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, including TAK1, which is implicated in multiple myeloma. The synthesized derivatives showed nanomolar inhibition concentrations, indicating their potential as targeted therapies for resistant cancers .
- Other Therapeutic Areas : The scaffold has also been explored for anti-inflammatory, antibacterial, and antiviral applications. Its versatility allows for the design of compounds targeting different biological pathways .
Biological Research
Mechanistic Studies
6-Methoxyimidazo[1,2-b]pyridazine is utilized in studying biological pathways and enzyme interactions. Its ability to modulate enzyme activity makes it a useful tool in pharmacological research. For example:
- Enzyme Interaction : The compound can interact with specific enzymes and receptors, influencing various biological processes. Its structural features facilitate binding with molecular targets critical for drug development.
- Splicing Modulation : Research has indicated that pyridazine derivatives can act as splicing modulators for survival motor neuron (SMN) genes, which are relevant in conditions like spinal muscular atrophy (SMA). These studies highlight the compound's role in gene expression regulation .
Material Science
Development of New Materials
In addition to its biological applications, 6-Methoxyimidazo[1,2-b]pyridazine is being explored for its utility in developing new materials. Its unique chemical properties allow it to serve as a building block for synthesizing complex molecules used in various industrial applications.
Data Table: Applications Overview
Application Area | Specific Uses | Notable Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | IC50 values of 1-10 µM against MCF-7 and SK-MEL-28 |
Kinase inhibitors | Potent inhibition of TAK1 at nanomolar concentrations | |
Anti-inflammatory/antibacterial agents | Broad spectrum activity against various pathogens | |
Biological Research | Enzyme interaction studies | Modulates enzyme activity influencing biological processes |
Gene splicing modulation | Potential therapeutic applications for SMA | |
Material Science | Building block for complex molecules | Utilized in the synthesis of advanced materials |
Case Study 1: Anticancer Activity
A study synthesized new derivatives of 6-Methoxyimidazo[1,2-b]pyridazine and evaluated their anticancer properties against five human cancer cell lines. The most active compounds exhibited promising results comparable to standard treatments, demonstrating the scaffold's potential in oncology.
Case Study 2: Kinase Inhibition
Research focused on the inhibition of TAK1 kinase using substituted imidazo[1,2-b]pyridazines revealed nanomolar potency against multiple myeloma cells. This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
Wirkmechanismus
Target of Action
The primary target of 6-Methoxyimidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-Methoxyimidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . By inhibiting IL-17A, it can reduce the pro-inflammatory responses that IL-17A induces, thereby potentially reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A by 6-Methoxyimidazo[1,2-b]pyridazine affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it can disrupt this axis, potentially leading to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
The inhibition of IL-17A by 6-Methoxyimidazo[1,2-b]pyridazine can lead to a reduction in inflammation and tissue damage, potentially improving symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,2-b]pyridazine typically involves several key steps:
Amination Reaction: The initial step involves the high-pressure amination of a suitable precursor.
Cyclization Reaction: This step is catalyzed by zinc oxide nanoparticles, leading to the formation of the imidazo[1,2-b]pyridazine core.
Bromination: This step involves the bromination of the intermediate compound to yield the final product.
Industrial Production Methods
Industrial production of 6-Methoxyimidazo[1,2-b]pyridazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
6-Methoxyimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Pyridazine: A simpler heterocycle that serves as a core scaffold in various drug discovery programs.
Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities
The uniqueness of 6-Methoxyimidazo[1,2-b]pyridazine lies in its specific substitution pattern and the presence of the methoxy group, which imparts distinct physicochemical properties and biological activities.
Biologische Aktivität
6-Methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, target interactions, and significant research findings, including case studies and data tables.
Overview of the Compound
6-Methoxyimidazo[1,2-b]pyridazine features a unique structure characterized by the fusion of an imidazole and pyridazine ring with a methoxy group at the 6-position. This structural configuration contributes to its distinctive physicochemical properties, making it a valuable scaffold for drug discovery and development.
The primary biological target of 6-Methoxyimidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a critical cytokine involved in inflammatory responses and is predominantly secreted by Th17 cells. The compound acts as an inhibitor of IL-17A , influencing the IL-23/IL-17 signaling axis, which is pivotal in the pathogenesis of various autoimmune diseases, including psoriasis and rheumatoid arthritis .
Biochemical Pathways Affected
- Inflammation Reduction : By inhibiting IL-17A, 6-Methoxyimidazo[1,2-b]pyridazine can lead to decreased inflammation and tissue damage.
- Potential Therapeutic Applications : The compound shows promise in treating conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis due to its anti-inflammatory properties.
Antidiabetic Activity
Recent studies have demonstrated that derivatives of 6-Methoxyimidazo[1,2-b]pyridazine exhibit significant antidiabetic activity. A study evaluated several derivatives for their ability to lower blood glucose levels in diabetic rats. The results indicated that compounds showed varying degrees of hypoglycemic effects compared to a standard insulin treatment.
Table 1: Antidiabetic Activity of 6-Methoxyimidazo[1,2-b]pyridazine Derivatives
Compound | Blood Glucose Reduction (%) | Dose (mg/kg) |
---|---|---|
7a | 65.00 | 50 |
7b | 69.87 | 50 |
7f | 69.00 | 50 |
Insulin | 70.28 | 50 |
The study highlighted that compound 7b exhibited the highest blood glucose-lowering activity at approximately 69.87% after administration at a dose of 50 mg/kg .
Anticancer Activity
6-Methoxyimidazo[1,2-b]pyridazine has also been investigated for its anticancer properties. It has been found to inhibit various protein kinases involved in cancer progression:
- Pim Kinase Inhibition : The compound has shown efficacy against Pim kinase-expressing cancers, suggesting potential applications in cancer therapy .
- Mechanistic Insights : Research indicates that these compounds may disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
Case Studies
Several case studies have documented the biological efficacy of 6-Methoxyimidazo[1,2-b]pyridazine derivatives:
- In Vitro Binding Studies : A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to amyloid plaques associated with Alzheimer's disease. The results showed promising binding affinities ranging from 11 nM to over 1000 nM depending on structural modifications .
- Synthesis and Characterization : The synthesis routes for these compounds involve various chemical transformations including oxidation, reduction, and substitution reactions. These methods facilitate the development of novel derivatives with enhanced biological activities and specificity towards molecular targets .
Eigenschaften
IUPAC Name |
6-methoxyimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDLUTXPYDMVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443930 | |
Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17240-33-4 | |
Record name | 6-Methoxyimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.